molecular formula C10H21O5P B104338 tert-Butyl diethylphosphonoacetate CAS No. 27784-76-5

tert-Butyl diethylphosphonoacetate

Cat. No. B104338
CAS RN: 27784-76-5
M. Wt: 252.24 g/mol
InChI Key: NFEGNISFSSLEGU-UHFFFAOYSA-N
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Description

Tert-Butyl diethylphosphonoacetate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by their phosphorus-containing functional groups and have diverse applications in chemistry, including synthesis and catalysis. The tert-butyl group in such compounds is known for its steric bulk, which can influence the reactivity and stability of the molecule .

Synthesis Analysis

The synthesis of tert-butyl diethylphosphonoacetate and related compounds often involves the addition of phosphorus reagents to various organic substrates. For instance, diethyl phosphite has been added to chiral N-benzyl nitrones in the presence of tert-butyldimethylsilyl triflate to synthesize α-aminophosphonates, demonstrating the utility of tert-butyl groups in stereoselective synthesis . Additionally, the preparation of tert-butylphenylmethylene(chloro)phosphorane and its subsequent reactions with alcohols and phenol to form phosphonium salts illustrates the versatility of tert-butyl phosphorus compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl diethylphosphonoacetate-related compounds can be quite complex, as seen in the synthesis of divalent metal tert-butylphosphonates. These compounds exhibit unique structural arrangements due to the steric effects of the tert-butyl group, as exemplified by the crystal structure of Co[(CH3)3CPO3]·H2O . High-nuclearity heterometallic clusters assembled with tert-butylphosphonate also showcase the structural diversity achievable with tert-butyl phosphorus compounds .

Chemical Reactions Analysis

Tert-butyl diethylphosphonoacetate and its analogs participate in a variety of chemical reactions. For example, tert-butylphenylmethylene(chloro)phosphorane undergoes reactions with carbonyl compounds to form oxaphosphetanes, which can rearrange to yield chloroalkylphosphine oxides or alkenylphosphine oxides . The reactivity of tert-butylphosphonates with nucleophiles and dienes has also been explored, leading to the formation of novel onium ions and P-spiro bicyclic phosphonium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl diethylphosphonoacetate-related compounds are influenced by the presence of the tert-butyl group. The stability and gas chromatographic retention data of tert-butyldimethylsilyl derivatives of alkylphosphonic acids have been studied, providing insights into the detection and quantitation of these compounds . The steric bulk of the tert-butyl group can also affect the reactivity of the compound, as seen in the phosphorylation of chloromethylfurans, where the presence of a tert-butyl group in the α-position of the furan ring significantly influences electrophilic substitutions .

Scientific Research Applications

1. Phosphorylation in Peptide Synthesis

tert-Butyl diethylphosphonoacetate is utilized in the phosphorylation of peptides, particularly for Tyr- and Ser-containing peptides. This process is essential in peptide synthesis, where the tert-butyl group aids in the formation of a monoprotected peptide phosphate, thus enhancing the efficiency and applicability of the method. This approach is significant as it avoids undesired side reactions such as pyrophosphate formation and beta-elimination, which can be catalyzed by piperidine (Kupihar, Kele, & Tóth, 2001).

2. Asymmetric Mannich-type Reactions

In asymmetric Mannich-type reactions, tert-butyl diethylphosphonoacetate demonstrates its versatility. It has been used in catalytic systems involving axially chiral dicarboxylic acid for the reaction of aromatic aldehyde-derived N-Boc imines. This system has shown remarkable generality, allowing for the synthesis of chiral β-amino phosphonates and β-amino sulfones with high enantioselectivities under identical reaction conditions (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

3. Nitroxide-Mediated Polymerization

The compound plays a role in nitroxide-mediated polymerization, particularly in the polymerization of tert-butyl acrylate (TBA). This process is crucial for producing high-molecular-weight poly(tert-butyl acrylate), with the polymerization behavior being influenced by the addition of tert-butyl diethylphosphonoacetate as a chain transfer agent in various solvents (Lessard, Tervo, & Maríc, 2009).

4. Synthesis of Hetero Diels-Alder Cycloadducts

In the microwave-assisted synthesis of hetero Diels-Alder cycloadducts, tert-butyl diethylphosphonoacetate is used as a key reagent. This process involves the cycloaddition of 1-diethoxyphosphorylbuta-1,3-diene to various azodicarboxylates, resulting in the formation of phosphonate bioisosters of cyclic alpha-hydrazino acid and azafagomine derivatives (Monbaliu & Marchand‐Brynaert, 2009).

Safety And Hazards

Tert-Butyl diethylphosphonoacetate should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It is advised to avoid ingestion and inhalation and to ensure adequate ventilation .

Future Directions

Tert-Butyl diethylphosphonoacetate is used in a variety of research applications, including the preparation of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach, as potential antitumor agents, and in the synthesis of phosphopeptide mimetic prodrugs . Its use in these areas suggests that it will continue to be an important compound in future research.

properties

IUPAC Name

tert-butyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGNISFSSLEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378639
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl diethylphosphonoacetate

CAS RN

27784-76-5
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Diethylphosphonoacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl diethyl phosphonoacetate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethyl phosphite (485 g) is warmed up to 90° C. under N2 atmosphere in a three-necked round-bottomed flask, and t-butyl bromoacetate (541 g) is added dropwise into the system within 2 h. Then the mixture is kept stirring at 90° C. for around 4 h, and then cooled to room temperature. The obtained mixture is distilled under vacuo to remove compounds with low boiling point, and the residue is collected as a colorless liquid compound 5 in 97% yield (680 g) and >98% GC purity.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
541 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl diethylphosphonoacetate (75.0 g, 297.32 mmol) was added dropwise to a suspension of sodium hydride (8.03 g, 334.58 mmol) in DMF (450 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 0.5 h and at room temperature for 0.5 h. 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (20.68 g, 74.34 mmol) in DMF (50 mL) was added dropwise to the reaction mixture and the reaction was heated to 60° C. and stirred for 16 h. The reaction was cooled to room temperature, poured into H2O and extracted with ethyl acetate. The organic layers were combined and washed with water. The organic layer was dried, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 3:7) to give 4-[2-tert-Butoxycarbonyl -2-(diethoxy-phosphoryl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester and unreacted t-butyl diethylphosphonoacetate. The product was 47% pure by HPLC. The product was further purified by vacuum distillation to give 77% purity. This mixture was taken on to the next reaction.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
NM Abd El-Rahman, LS Boulos - Molecules, 2002 - mdpi.com
… We have also investigated the reaction of compound 2 with tert-butyl diethylphosphonoacetate (1c). The reaction of 2 with 1c was performed in alcoholic sodium ethoxide solution in 1:2 …
Number of citations: 2 www.mdpi.com
A Zanka, N Itoh, S Kuroda - Organic Process Research & …, 1999 - ACS Publications
… an efficient synthesis of 6d applying tert-butyl diethylphosphonoacetate. The mechanism of … that the excess use of both tert-butyl diethylphosphonoacetate and NaH as a base in toluene …
Number of citations: 5 pubs.acs.org
S Kuroda, A Akahane, H Itani, S Nishimura, K Durkin… - Tetrahedron, 1999 - Elsevier
An efficient synthesis of FR166124 (1) was achieved through a novel sequential Horner-Emmons -isomerization reaction of cyclohexanone (2) with tert-butyl diethylphosphonoacetate (3…
Number of citations: 9 www.sciencedirect.com
SD Taylor, F Mirzaei, A Sharifi… - The Journal of Organic …, 2006 - ACS Publications
… The methylene analogue of U-4-P, compound 1, was prepared by a reaction of the sodium salt of tert-butyl diethylphosphonoacetate with protected, 4-O-activated uridine followed by …
Number of citations: 23 pubs.acs.org
SD Bull, SG Davies, DJ Fox, M Gianotti… - Journal of the …, 2002 - pubs.rsc.org
… Thus, Wadsworth–Emmons reaction of the lithium anion of tert-butyl diethylphosphonoacetate with 3-methylpyridine-2-carbaldehyde gave tert-butyl 3-(6-methyl-2-pyridyl)prop-2-enoate …
Number of citations: 36 pubs.rsc.org
H Miyamura, A Suzuki, T Yasukawa… - … Synthesis & Catalysis, 2015 - Wiley Online Library
We have achieved an integrated process of oxidation–olefination–asymmetric 1,4‐addition reactions under aerobic and aqueous conditions using metal nanoparticles as robust …
Number of citations: 33 onlinelibrary.wiley.com
EA Brock, SG Davies, JA Lee, PM Roberts… - Organic …, 2011 - ACS Publications
… (11) Treatment of a 1:1 mixture of iodide 10 and tert-butyl diethylphosphonoacetate in THF with n-BuLi (12) promoted a tandem transmetalation/ring-opening/Wadsworth−Emmons …
Number of citations: 76 pubs.acs.org
MJ Eggen, GI Georg - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
… The Horner-Emmons homologation to form the ct,~-unsaturated tert-butyl ester 422 proceeded cleanly using tert-butyl diethylphosphonoacetate, DBU and LiC1. The octadienoate 4 was …
Number of citations: 24 www.sciencedirect.com
SG Davies, AM Fletcher, L Lv, PM Roberts… - Tetrahedron …, 2012 - Elsevier
… After treatment of 5 with 4.0 M HCl in 1,4-dioxane for 6 h, Wadsworth–Emmons reaction of the resultant aldehyde with tert-butyl diethylphosphonoacetate (promoted by MeMgBr) 15 …
Number of citations: 40 www.sciencedirect.com
SP Miller, WJ Morris, RK Orr, J Eckert… - The Journal of …, 2017 - ACS Publications
… A solution of tert-butyl diethylphosphonoacetate (7.5 g, 29.7 mmol) in THF (19 mL) was … ) was added to the anion solution of tert-butyl diethylphosphonoacetate at 25 C. The reaction was …
Number of citations: 7 pubs.acs.org

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